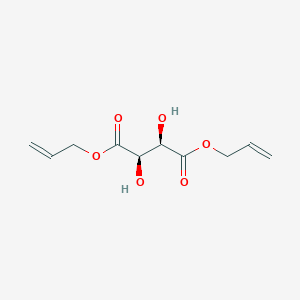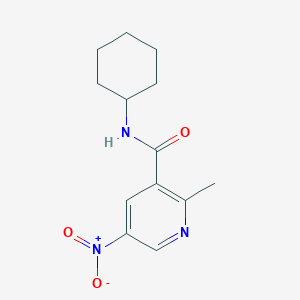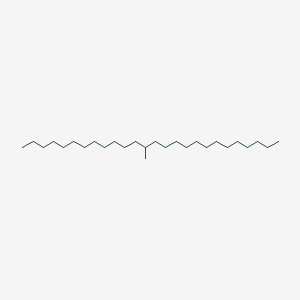
13-Methylhexacosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Methylhexacosane is an organic compound belonging to the class of alkanes. It has the molecular formula C27H56 and a molecular weight of 380.7335 g/mol . This compound is characterized by a long carbon chain with a methyl group attached at the 13th carbon position. It is a straight-chain alkane with 27 carbon atoms and 56 hydrogen atoms.
Vorbereitungsmethoden
The synthesis of 13-Methylhexacosane can be achieved through various organic synthesis routes. One common method involves the Friedel-Crafts alkylation of hexacosane with a methylating agent in the presence of a Lewis acid catalyst . The reaction conditions typically include an inert atmosphere, elevated temperatures, and prolonged reaction times to ensure complete methylation at the desired position.
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Analyse Chemischer Reaktionen
13-Methylhexacosane, like other alkanes, is relatively inert but can undergo several types of chemical reactions under specific conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. The oxidation typically results in the formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Reduction reactions are less common for alkanes, but catalytic hydrogenation can be used to reduce any unsaturated impurities present in the compound.
Substitution: Halogenation is a common substitution reaction for alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while halogenation with chlorine produces alkyl chlorides.
Wissenschaftliche Forschungsanwendungen
13-Methylhexacosane has several applications in scientific research:
Medicine: While direct medical applications are limited, its derivatives and related compounds are studied for potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 13-Methylhexacosane is primarily related to its physical and chemical properties. In biological systems, it acts as a signaling molecule in insect communication by interacting with specific receptors on the insect’s cuticle . The molecular targets and pathways involved in these interactions are still under investigation, but they likely involve the modulation of pheromone receptors and subsequent behavioral responses.
Vergleich Mit ähnlichen Verbindungen
13-Methylhexacosane can be compared with other similar long-chain alkanes such as:
2-Methylhexacosane: This compound has a methyl group attached at the 2nd carbon position instead of the 13th.
Hexacosane: A straight-chain alkane with no methyl substitution.
3-Methylhexacosane: Similar to this compound but with the methyl group at the 3rd carbon position.
The uniqueness of this compound lies in its specific methyl substitution pattern, which can influence its physical properties and biological activity compared to other isomers.
Eigenschaften
CAS-Nummer |
58830-00-5 |
|---|---|
Molekularformel |
C27H56 |
Molekulargewicht |
380.7 g/mol |
IUPAC-Name |
13-methylhexacosane |
InChI |
InChI=1S/C27H56/c1-4-6-8-10-12-14-16-18-20-22-24-26-27(3)25-23-21-19-17-15-13-11-9-7-5-2/h27H,4-26H2,1-3H3 |
InChI-Schlüssel |
NSLXOXFTFWLFLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(C)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-Methoxy-3-[(2-methoxyethyl)amino]phenyl}acetamide](/img/structure/B14603064.png)
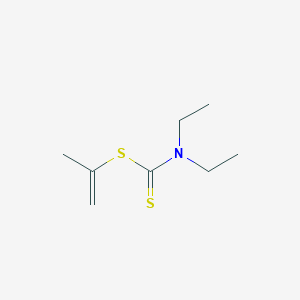
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene](/img/structure/B14603078.png)
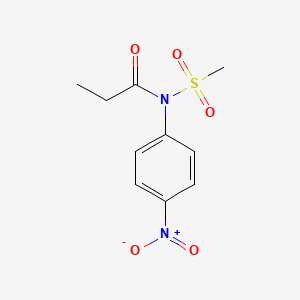
![2-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14603085.png)

![1-Oxo-2-[1-(2,4,6-trimethylphenyl)ethanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14603098.png)

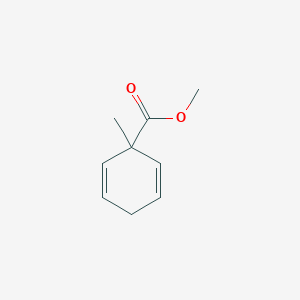
![2-{2-[4-(4-Methylphenyl)piperazin-1-yl]ethyl}quinoline](/img/structure/B14603116.png)

![2-[1-(7-Chloronaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14603124.png)
